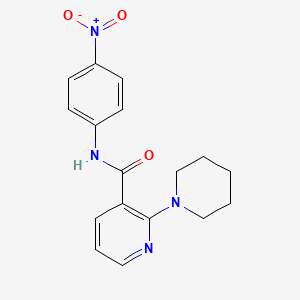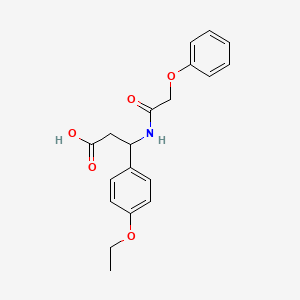![molecular formula C19H21NO5 B4301228 3-(3,4-DIMETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301228.png)
3-(3,4-DIMETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a complex structure with multiple functional groups, including methoxy groups, a benzoyl group, and an amino group. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: Starting with a suitable aromatic precursor, such as 3,4-dimethoxybenzene, undergoes Friedel-Crafts acylation to introduce the benzoyl group.
Amination: The intermediate product is then subjected to amination reactions to introduce the amino group.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(3-METHYLPHENYL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the benzoyl and amino groups, making it less complex.
3-(3-Methylbenzoyl)amino propanoic acid: Does not have the methoxy groups, affecting its reactivity and properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-5-4-6-14(9-12)19(23)20-15(11-18(21)22)13-7-8-16(24-2)17(10-13)25-3/h4-10,15H,11H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADYCCOWMQBYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-4,5,5-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4301148.png)
![6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4301156.png)

![3-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B4301175.png)
![ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE](/img/structure/B4301181.png)


![4-BENZOYL-5-(2-FLUOROPHENYL)-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4301201.png)
![4-BENZOYL-1-[3-(HEXYLOXY)PHENYL]-3-HYDROXY-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B4301202.png)
![ETHYL 3-(4-METHOXYPHENYL)-3-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPANOATE](/img/structure/B4301210.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4301215.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[(3-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301227.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[(4-NITROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B4301230.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[2-(2-METHOXYPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B4301231.png)
